7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of fluorinated quinolines often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have also been discussed .Chemical Reactions Analysis
Fluorinated quinolines can undergo a variety of chemical reactions, including nucleophilic substitution of fluorine atoms and cross-coupling reactions . The specific reactions that “7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Fluorinated quinolines, for example, are known for their high thermal and photochemical stability, high fluorescence quantum yield, good solubility, and chemical resistance .Scientific Research Applications
Functionalization and Derivative Formation
Functionalization with Nitrogen-Centered Nucleophiles : Quinolines polyfluorinated at the benzene ring, such as 5,7-difluoroquinolines, have been studied for primary functionalization with nitrogen-centered nucleophiles. This process yields new derivatives containing F atoms and amino or modified amino groups in the benzene ring (Safina et al., 2009).
Synthesis of Difluoro[1]benzothieno[2,3-c]quinolines : A series of difluoro[1]benzothieno[2,3-c]quinolines were synthesized via photocyclization and subsequent transformations. These compounds are valuable for further research in chemical and pharmaceutical fields (Luo et al., 1990).
Anion Binding and Sensing
- Anion Receptors : Fluorinated quinolines, such as those containing 3,4-difluoro-1H-pyrrole, have been utilized as neutral anion receptors. These compounds show enhanced affinity for anions like fluoride and chloride, and can be used as sensors for these anions (Anzenbacher et al., 2000).
Structural Analysis and Characterization
- Structural Characterization of Difluoro-Boron Chelates : The study of boron difluoride chelates of quinoline derivatives, such as 4,9-dichloroquino[7,8-h]quinoline, reveals insights into the flexible nature of these ligands. Such studies are crucial for understanding the properties of these compounds (Shaffer et al., 2012).
Pharmaceutical Intermediates
- Synthesis of Pharmaceutical Intermediates : The compound 6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, a structurally related compound, is an important intermediate for pharmaceutically active compounds. Its efficient large-scale synthesis is significant for pharmaceutical production (Bänziger et al., 2000).
Mutation and Mutagenicity Studies
- Study of Mutagenicity : The effects of oligofluorine substitution on quinoline's mutagenicity have been examined. Different patterns of fluorination on quinoline can significantly alter its mutagenic properties, which is relevant for medicinal and agricultural applications (Kato et al., 1999).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7,7-difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)4-3-7-2-1-5-12-8(7)6-9;/h7-8,12H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLGKCGWLWTKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(CC2NC1)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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